
(R)-4-(Methoxymethyl)oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(Methoxymethyl)oxazolidine-2,5-dione is a chiral compound belonging to the oxazolidine family Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Methoxymethyl)oxazolidine-2,5-dione typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of an amino alcohol with a diester, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of ®-4-(Methoxymethyl)oxazolidine-2,5-dione can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
®-4-(Methoxymethyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amino alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Functionalized oxazolidines
科学的研究の応用
®-4-(Methoxymethyl)oxazolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial properties.
Medicine: Explored for its role in drug development, particularly in the design of antibiotics.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of ®-4-(Methoxymethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins. This mechanism is similar to that of other oxazolidinone antibiotics, which target the bacterial ribosome and disrupt protein synthesis.
類似化合物との比較
Similar Compounds
Oxazolidinones: A class of compounds with similar structures but different substituents on the oxazolidine ring.
Imidazolidines: Five-membered heterocycles containing nitrogen atoms but differing in their chemical properties and applications.
Uniqueness
®-4-(Methoxymethyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the methoxymethyl group. This imparts distinct chemical reactivity and potential for selective interactions in biological systems, making it a valuable compound for research and industrial applications.
特性
分子式 |
C5H7NO4 |
|---|---|
分子量 |
145.11 g/mol |
IUPAC名 |
(4R)-4-(methoxymethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C5H7NO4/c1-9-2-3-4(7)10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m1/s1 |
InChIキー |
VUMFTPDTOMIGFU-GSVOUGTGSA-N |
異性体SMILES |
COC[C@@H]1C(=O)OC(=O)N1 |
正規SMILES |
COCC1C(=O)OC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


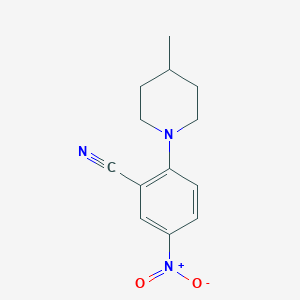
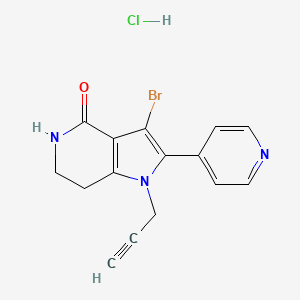
![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)
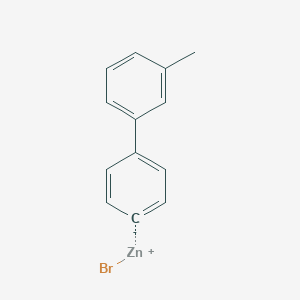
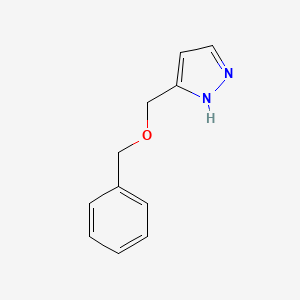
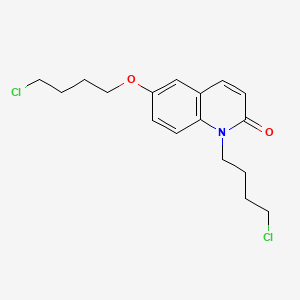


![Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B14893004.png)
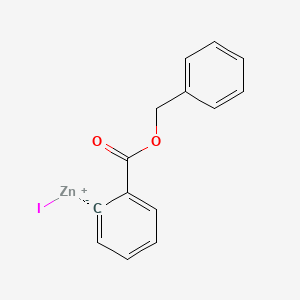
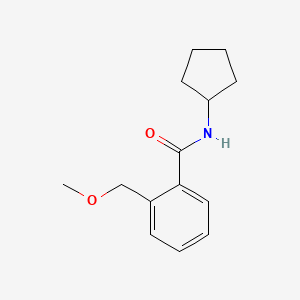
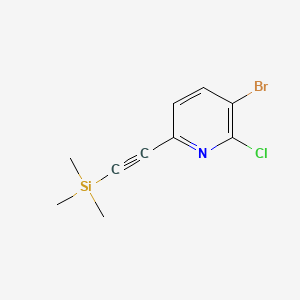
![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)

